molecular formula C12H21NO4 B2504164 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate CAS No. 1821727-20-1

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2504164
CAS No.: 1821727-20-1
M. Wt: 243.303
InChI Key: SLOLMQZWHOQIEZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines and aldehydes or ketones.

    Substitution Reactions: The tert-butyl and methyl groups are introduced via substitution reactions. For instance, tert-butyl groups can be added using tert-butyl halides in the presence of a base.

    Esterification: The carboxylate groups are introduced through esterification reactions, often using alcohols and carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Bases and Acids: Bases such as sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but generally, the compound’s structure allows it to bind to active sites or alter the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLMQZWHOQIEZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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